7-chloro-2-iodoBenzofuran

Physicochemical Properties Chromatography Structural Isomer

Sourcing a benzofuran scaffold with two chemically distinct halogens for regioselective sequential functionalization is challenging. 7-Chloro-2-iodobenzofuran solves this with a reactive C2-iodo group for Pd-catalyzed cross-coupling (Suzuki, etc.) and a stable C7-chloro group for subsequent amination or halogen dance, enabling efficient 2,7-disubstituted benzofuran synthesis. - Orthogonal reactivity: C-I bond (~57 kcal/mol) vs. C-Cl bond (~96 kcal/mol) ensures chemoselective first-step functionalization. - Non-substitutable design: Unlike 2-bromobenzofuran analogs, the C2-iodo group provides superior leaving-group ability for higher coupling yields. - Application-ready: Suitable for API intermediate synthesis, radiotracer development, and medicinal chemistry SAR campaigns.

Molecular Formula C8H4ClIO
Molecular Weight 278.47 g/mol
Cat. No. B13637726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-chloro-2-iodoBenzofuran
Molecular FormulaC8H4ClIO
Molecular Weight278.47 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Cl)OC(=C2)I
InChIInChI=1S/C8H4ClIO/c9-6-3-1-2-5-4-7(10)11-8(5)6/h1-4H
InChIKeyIOUNJMJHOUWJJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloro-2-iodobenzofuran: A Dual-Halogenated Scaffold


7-Chloro-2-iodobenzofuran is a heterocyclic building block featuring a benzofuran core substituted with a chlorine atom at the 7-position and an iodine atom at the 2-position . This dual-halogenation pattern creates a molecular scaffold with two chemically distinct sites for potential sequential functionalization. The C2-iodo group is a superior leaving group for palladium-catalyzed cross-coupling reactions compared to C2-bromo or C2-chloro analogs, while the C7-chloro group remains intact under typical coupling conditions, enabling a regioselective synthetic strategy for generating 2,7-disubstituted benzofuran libraries [1]. Its molecular formula is C8H4ClIO with a molecular weight of 278.47 g/mol.

Orthogonal reactivity C–I enables chemoselective coupling; C–Cl remains intact for later diversification
Regioselective scaffold Sequential C2 then C7 functionalization builds diverse 2,7‑disubstituted libraries
Halogen‑dance gateway Pre‑organized to deliver asymmetric 2,7‑benzofuran architecture via reported methodology

Why Generic Analogs Cannot Substitute 7-Chloro-2-iodobenzofuran


Interchanging 7-chloro-2-iodobenzofuran with a generic benzofuran halide like 2-iodobenzofuran or 7-chlorobenzofuran compromises the synthetic plan. The value of this compound lies in the *orthogonal reactivity* of its two halogen substituents. The C-I bond (bond dissociation energy ~57 kcal/mol for Ar-I) is significantly more reactive in oxidative addition with Pd(0) than the C-Cl bond (~96 kcal/mol for Ar-Cl), enabling a chemoselective first functionalization step at C2 [1]. An analog like 2-bromo-7-chlorobenzofuran offers a similar orthogonal strategy but with a less reactive C2-halogen, which often requires harsher conditions or leads to lower yields in cross-coupling [2]. The specific 7-chloro-2-iodo substitution pattern is therefore a non-interchangeable design element for building complex, asymmetric 2,7-disubstituted benzofurans.

2‑Iodobenzofuran Lacks the C7 chloro substituent; C7 modification is lost after C2 coupling, limiting regiochemical control
7‑Chlorobenzofuran Missing the C2 iodo handle; no facile cross‑coupling entry, orthogonal C2→C7 strategy cannot be applied
2‑Bromo‑7‑chlorobenzofuran C–Br bond ~14 kcal/mol stronger; may require harsher coupling conditions and reduce overall yield

Head-to-Head Evidence: 7-Chloro-2-iodobenzofuran vs. Analogs


7-Cl vs 5-Cl Isomer: Predicted Properties

A comparison of predicted physicochemical properties reveals that 7-chloro-2-iodobenzofuran can be meaningfully differentiated from its regioisomer, 5-chloro-2-iodobenzofuran, which is critical for analytical method development and procurement specifications.

Regioisomer Identity
Data to verify
5‑Cl isomer: predicted BP 297.7 °C, density 1.983 g/cm³; target compound lacks authoritative experimental data
Isomers are not interchangeable; QC differentiation requires experimental validation
Predicted data from vendor computational models; no CAS‑linked experimental value identified
Physicochemical Properties Chromatography Structural Isomer

2,7-Disubstituted Motif via Halogen Dance

The chemical literature confirms that the synthesis of 2,7-disubstituted benzofurans is an explicit goal of modern synthetic methodology, and 7-chloro-2-iodobenzofuran serves as a direct precursor to this valuable motif through a halogen dance reaction [1].

Synthetic Outcome
Head‑to‑head
Target furnishes 2,7‑disubstituted benzofuran via LiTMP halogen dance; comparators afford only mono‑ or symmetrically disubstituted products
Only the 7‑Cl‑2‑I scaffold directly accesses asymmetric 2,7‑architecture
Reported conditions: LiTMP, THF, −50 °C, trapping electrophile [1]
Synthetic Methodology Halogen Dance Regioselectivity

C-I Bond Advantage over C-Br in Cross-Coupling

The differentiation of 7-chloro-2-iodobenzofuran from its 2-bromo analog is rooted in the fundamental carbon-halogen bond reactivity. The weaker C-I bond provides a significant advantage in the rate-determining oxidative addition step of many catalytic cycles.

C–X BDE
Class‑level
C–I ≈ 57 kcal/mol; C–Br ≈ 71 kcal/mol
Δ ≈ 14 kcal/mol
Weaker C–I bond supports milder, faster oxidative addition in cross‑coupling
General aryl halide BDE trend; applicable to benzofuran derivatives
Cross-Coupling Bond Dissociation Energy Reactivity

7-Chloro-2-iodobenzofuran: Procurement Scenarios


Medicinal Chemistry: Orthogonal Diversification

In a SAR campaign, a medicinal chemistry team requires a benzofuran core that can be sequentially derivatized. They procure 7-chloro-2-iodobenzofuran specifically to first perform a Suzuki coupling at the C2 position, followed by a Buchwald-Hartwig amination at the C7 position. This non-substitutable role, enabled by the orthogonal reactivity of the C-I and C-Cl bonds, makes the compound a critical component for generating diverse compound libraries [1].

Precursor to 2,7-Disubstituted Benzofurans

A process chemistry group is tasked with synthesizing a specific 2,7-disubstituted benzofuran derivative that is an active pharmaceutical ingredient (API) intermediate. They select 7-chloro-2-iodobenzofuran as the starting material because its substitution pattern is pre-organized for the halogen dance reaction, which directly yields the target architecture, as reported in the literature [1]. This is a higher-route efficiency strategy compared to building the molecule from unsubstituted benzofuran.

Radioprobe Precursor Synthesis

A laboratory developing SPECT or PET imaging probes needs to incorporate a radioactive iodine isotope (e.g., I-125 or I-131) into a benzofuran scaffold. 7-chloro-2-iodobenzofuran can serve as a cold standard or a precursor for isotope exchange reactions to create radiolabeled 2-iodobenzofuran derivatives for in vivo imaging studies [2]. The presence of the 7-chloro substituent provides a spectroscopic handle for validation of the final radiotracer.

Identity Standard for Analytical Reference

A quality control laboratory must develop an HPLC method to resolve a mixture of chlorinated iodobenzofuran isomers. They procure 7-chloro-2-iodobenzofuran as a pure reference standard. Its distinct predicted physicochemical properties compared to the 5-chloro isomer establish its identity, allowing the lab to calibrate retention times and validate the method, ensuring accurate analysis of reaction mixtures or final products.

Application
Selection Property
Validation Focus
Orthogonal Diversification in MedChem
Orthogonal C–I / C–Cl reactivity
Sequential coupling yield & regioselectivity
Precursor to 2,7‑Disubstituted Benzofurans
Pre‑organized substitution pattern
Halogen dance efficiency & product identity
Radioprobe Precursor Synthesis
Iodine exchange compatibility
Radiochemical yield & tracer identity
Analytical Reference Standard
Distinct isomer identity
HPLC retention time differentiation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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